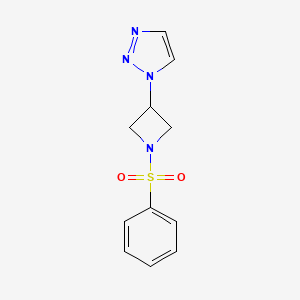
1-(1-(phenylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Phenylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a heterocyclic compound that combines the structural features of azetidine, sulfone, and triazole
Méthodes De Préparation
The synthesis of 1-(1-(phenylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza Paternò–Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene.
Introduction of Phenylsulfonyl Group: The azetidine ring is then functionalized with a phenylsulfonyl group.
Formation of Triazole Ring: The final step involves the formation of the triazole ring through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Analyse Des Réactions Chimiques
1-(1-(Phenylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Applications De Recherche Scientifique
1-(1-(Phenylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole has diverse applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug discovery, particularly in the development of anti-tumor agents.
Organic Synthesis: It serves as a versatile building block in the synthesis of complex heterocyclic compounds.
Material Science: Its unique structure makes it valuable in the design of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1-(phenylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, while the triazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-(1-(Phenylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)azetidine: This compound shares the azetidine and phenylsulfonyl moieties but lacks the triazole ring.
N-(1-(Phenylsulfonyl)azetidin-3-yl)pyrimidin-2-amine: This compound includes a pyrimidine ring instead of a triazole ring, offering different biological activities.
5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole: This compound features an oxadiazole ring, providing unique chemical properties and applications.
The uniqueness of this compound lies in its combination of the azetidine, sulfone, and triazole moieties, which confer distinct chemical reactivity and potential biological activities.
Propriétés
IUPAC Name |
1-[1-(benzenesulfonyl)azetidin-3-yl]triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c16-18(17,11-4-2-1-3-5-11)14-8-10(9-14)15-7-6-12-13-15/h1-7,10H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUKJUUOZRWFSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2)N3C=CN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














